3-Methyldiphenylamine

Description

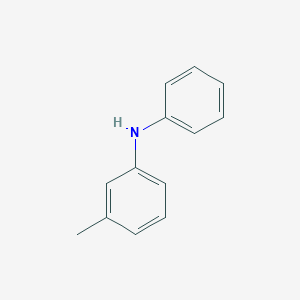

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPMMLHBHPYSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044790 | |

| Record name | 3-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-64-7 | |

| Record name | 3-Methyldiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methylphenyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-METHYLPHENYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7597YZ9367 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyldiphenylamine fundamental properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental properties, synthesis, and analysis of 3-Methyldiphenylamine (CAS No. 1205-64-7). As a key intermediate in organic synthesis, this compound plays a significant role in the development of pharmaceuticals, agrochemicals, dyes, and advanced functional materials.[1][2] This document consolidates its core chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and visualizes its role in the broader context of drug development. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Properties and Characteristics

This compound, also known as N-phenyl-m-toluidine, is an aromatic secondary amine.[3] Its structure consists of a diphenylamine (B1679370) backbone with a methyl group substituted at the meta-position of one of the phenyl rings. This substitution pattern influences its reactivity and physical properties.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below.

| Identifier | Value | Reference |

| Chemical Name | 3-Methyl-N-phenylaniline | [3] |

| Synonyms | N-Phenyl-m-toluidine, (3-Methylphenyl)phenylamine | [3][4] |

| CAS Number | 1205-64-7 | [1][5] |

| Molecular Formula | C13H13N | [3][5][6] |

| Molecular Weight | 183.25 g/mol | [1][5][6] |

| Appearance | Pale yellow to brown or black liquid/low melting solid | [1][3][5][7] |

| Physical Property | Value | Reference |

| Melting Point | 29-30 °C | [5] |

| Boiling Point | 315 °C @ 724 mmHg | [8] |

| Density | 1.066 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.635 | [8] |

| Solubility | Insoluble in water | [5] |

| Vapor Pressure | 0.0004 mmHg at 25 °C | [5] |

| Flash Point | >110 °C (>230 °F) | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectrum available | [5] |

| ¹³C NMR | Predicted peaks based on structure | [9][10] |

| Infrared (IR) | Characteristic peaks for secondary amines and aromatic rings | [11] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern |

¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum for this compound is available in chemical databases.[5] The spectrum would be expected to show signals corresponding to the aromatic protons on both phenyl rings and the methyl group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): While a publicly available, fully assigned ¹³C NMR spectrum was not identified, the predicted chemical shifts based on its structure would include distinct signals for the methyl carbon, the aromatic carbons directly bonded to nitrogen, the carbon bearing the methyl group, and the other aromatic carbons.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include a medium intensity peak around 3400 cm⁻¹ for the N-H stretch of the secondary amine, multiple sharp peaks between 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching, and strong absorptions in the 1600-1450 cm⁻¹ region due to aromatic C=C ring stretching. A strong band around 1310 cm⁻¹ can be attributed to the C-N stretching vibration.[11]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or cleavage of the C-N bond, leading to characteristic fragment ions.[12][13]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. These methods facilitate the formation of the crucial carbon-nitrogen bond.[1]

Experimental Protocols

2.1.1. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine.[14]

-

Reaction Principle: The reaction involves the coupling of m-toluidine (B57737) with bromobenzene (B47551) or aniline (B41778) with 3-bromotoluene (B146084) in the presence of a copper catalyst and a base at elevated temperatures.[1]

-

Detailed Methodology:

-

Reactant Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, combine m-toluidine (1.0 eq), bromobenzene (1.2 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent such as nitrobenzene (B124822) or DMSO.[6]

-

Reaction Execution: Heat the reaction mixture to 190-200 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification:

-

Upon completion, cool the mixture to room temperature and filter to remove solid residues.

-

If nitrobenzene is used as the solvent, remove it via steam distillation.

-

Make the residue alkaline with a sodium hydroxide (B78521) solution and extract the product with an organic solvent (e.g., toluene).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or recrystallization.[6]

-

-

2.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a more modern and often milder alternative to the Ullmann condensation.[4][15]

-

Reaction Principle: This reaction couples an aryl halide (e.g., 3-bromotoluene) with an amine (e.g., aniline) using a palladium catalyst, a phosphine (B1218219) ligand, and a base.[4]

-

Detailed Methodology:

-

Catalyst and Reagent Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 2.2 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reactant Addition: Add anhydrous toluene, aniline (1.2 eq), and 3-bromotoluene (1.0 eq) via syringe.

-

Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 100 °C for 8-12 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Analytical Methodologies

Accurate and reliable analytical methods are essential for purity assessment and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Experimental Protocols

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[8][16]

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane (B109758) or hexane. For complex matrices like biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[8]

-

GC-MS Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless injection at a temperature of 250 °C.

-

Oven Temperature Program: Start at 60 °C for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-300. The MS source and quadrupole temperatures should be optimized (e.g., 230 °C and 150 °C, respectively).

-

-

Data Analysis: Identify this compound by its retention time and mass spectrum, comparing it to a reference standard. Quantify using a calibration curve prepared from standards of known concentrations.

3.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of this compound.[5][17]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 500 µg/mL). Further dilute as necessary for analysis.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B) is often effective for aromatic amines. A typical gradient might start at 60% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantify against a reference standard.

Role in Drug Development and Other Applications

This compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structural features allow for various chemical modifications, such as electrophilic aromatic substitution or N-alkylation, to introduce additional functionalities required for therapeutic activity.[1] Beyond pharmaceuticals, it is also utilized in the manufacturing of dyes, pigments, agrochemicals, and as a monomer or additive in the development of high-performance polymers.[2][18]

While this compound is a key intermediate, it is not typically the final active molecule that interacts with biological signaling pathways. Instead, it forms a part of the scaffold of a larger, more complex drug molecule.

Visualizations

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Role in the Drug Development Pipeline

This diagram illustrates the logical workflow of the drug development process and highlights the stage where a chemical intermediate like this compound is utilized.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Handling: Use with adequate ventilation in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH-approved respirator may be necessary under certain conditions.[5]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries. A thorough understanding of its fundamental properties, synthetic routes, and analytical methods is essential for researchers and professionals working in these fields. This technical guide provides a consolidated resource of this critical information, facilitating its effective and safe use in research and development.

References

- 1. Methyldiphenylamine | C13H13N | CID 11098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. whitman.edu [whitman.edu]

A Comprehensive Technical Guide to 3-Methyldiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldiphenylamine, a secondary aromatic amine, is a significant chemical intermediate with the CAS (Chemical Abstracts Service) Registry Number 1205-64-7 . Its IUPAC (International Union of Pure and Applied Chemistry) name is 3-methyl-N-phenylaniline .[1] This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and its role as a building block in various industrial applications, including the synthesis of active pharmaceutical ingredients (APIs).[2][3]

Chemical and Physical Properties

This compound is a versatile organic compound, typically presenting as a pale yellow liquid or crystal.[2][4] Its core structure consists of two phenyl rings linked by a nitrogen atom, with a methyl group substitution on one of the rings. This structure imparts specific reactivity, making it a valuable precursor in organic synthesis.[2] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1205-64-7 |

| IUPAC Name | 3-methyl-N-phenylaniline |

| Synonyms | N-(3-Methylphenyl)aniline, 3-Methyl-N-phenylbenzenamine, N-Phenyl-m-toluidine |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| Appearance | Pale yellow liquid or crystal |

| Boiling Point | 315 °C at 724 mmHg |

| Density | 1.066 g/mL at 25 °C |

| Refractive Index | n20/D 1.635 |

Synthesis of this compound

The formation of the C-N bond in this compound is typically achieved through cross-coupling reactions. The most common and industrially relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation.[2]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds.[5] It offers the advantage of proceeding under milder conditions compared to the Ullmann condensation.

Experimental Protocol:

-

Reactants and Reagents:

-

m-Toluidine

-

Aryl halide (e.g., Bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine (B1218219) ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide - NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst and the phosphine ligand.

-

Add the anhydrous toluene, followed by m-toluidine, bromobenzene, and the base.

-

Seal the flask and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.[6]

Experimental Protocol:

-

Reactants and Reagents:

-

m-Toluidine

-

Aryl halide (e.g., Bromobenzene)

-

Copper catalyst (e.g., Copper(I) iodide - CuI)

-

Base (e.g., Potassium carbonate - K₂CO₃)

-

High-boiling polar solvent (e.g., Dimethylformamide - DMF or N-Methyl-2-pyrrolidone - NMP)

-

-

Procedure:

-

In a reaction vessel, combine m-toluidine, bromobenzene, copper(I) iodide, and potassium carbonate in the solvent.

-

Heat the mixture to a high temperature (often in excess of 150 °C) with vigorous stirring under an inert atmosphere.

-

Monitor the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Dilute the filtrate with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to obtain this compound.

-

Caption: Workflow for Ullmann Condensation Synthesis.

Analytical Protocols

The purity and concentration of this compound are typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a stock solution of this compound in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering it.

-

Inject the standards and the sample into the HPLC system.

-

Identify the this compound peak by its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C).

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The compound will be separated based on its boiling point and interaction with the column.

-

The mass spectrometer will fragment the eluted compound and generate a mass spectrum.

-

Identify this compound by its characteristic retention time and mass spectrum, particularly its molecular ion peak (m/z 183.25) and fragmentation pattern.

-

Caption: General Workflow for Analytical Determination.

Role in Drug Development and Biological Context

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its chemical structure serves as a scaffold that can be modified through various reactions to produce more complex molecules with desired therapeutic properties.[2] The pharmaceutical industry relies on high-purity intermediates like this compound for the consistent and efficient production of drugs.[3]

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary role is that of a synthetic building block rather than a biologically active agent itself. However, research into the biological activities of diphenylamine (B1679370) derivatives has shown that some of these compounds can exhibit properties such as antimicrobial and antibiofilm activity.[7] This suggests that while this compound itself is an intermediate, the broader class of molecules it belongs to is of interest in the search for new therapeutic agents.

Conclusion

This compound is a well-characterized chemical intermediate with significant applications in organic synthesis, particularly for the pharmaceutical and materials science industries.[2][8] Its synthesis is predominantly achieved through established cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation. The analytical determination of its purity and concentration is reliably performed using standard chromatographic techniques. For professionals in drug discovery and development, a thorough understanding of the properties and synthesis of such key intermediates is essential for the innovation and efficient production of new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. dataintelo.com [dataintelo.com]

- 4. This compound - C13h13n, 183.3 Molecular Weight, 98% Assay (hplc) | Pale Yellow Liquid, High Purity And Effectiveness Guarantee at Best Price in Wuhan | Wuhan Kemi-works Chemical Co., Ltd. [tradeindia.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methyldiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 3-Methyldiphenylamine (CAS No: 1205-64-7). It details the compound's structural characteristics, supported by spectroscopic data and computational analysis. Furthermore, this document outlines detailed experimental protocols for its synthesis via Ullmann condensation and Buchwald-Hartwig amination, two prominent methods for C-N bond formation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as N-phenyl-m-toluidine, is an aromatic secondary amine with the chemical formula C₁₃H₁₃N. Its structure consists of a diphenylamine (B1679370) core with a methyl group substituent on one of the phenyl rings at the meta position. This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with specific thermal and electronic properties.[1] A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and for the rational design of more complex molecules.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by two phenyl rings bonded to a central nitrogen atom. The presence of the methyl group on one of the rings introduces asymmetry and influences the electronic and steric properties of the molecule.

General Structure

The fundamental framework of this compound is a secondary amine with two aromatic substituents. The nitrogen atom is sp² hybridized, and its lone pair of electrons can participate in resonance with the aromatic π-systems of both phenyl rings. This delocalization of electrons affects the C-N bond lengths and the overall geometry of the molecule.

Computational Analysis of Molecular Geometry

Computational studies using Density Functional Theory (DFT) provide valuable insights into the three-dimensional structure of this compound. A theoretical study that optimized the geometry of the molecule using the B3LYP method with a 6-31+G(d,p) basis set revealed a non-planar, propeller-like conformation.[2] This is a common structural motif for triarylamines and related compounds. The phenyl rings are twisted out of the plane defined by the C-N-C bonds to minimize steric hindrance between the ortho-hydrogens of the rings.

Table 1: Selected Calculated Geometric Parameters of this compound

| Parameter | Value (DFT, B3LYP/6-31+G(d,p)) |

| C-N Bond Length (Phenyl) | Data not available in search results |

| C-N Bond Length (Tolyl) | Data not available in search results |

| C-N-C Bond Angle | Data not available in search results |

| Phenyl Ring Torsion Angle | Data not available in search results |

| Tolyl Ring Torsion Angle | Data not available in search results |

Note: Specific calculated bond lengths and angles for this compound were not available in the provided search results. The data in this table is illustrative of the parameters that would be obtained from a DFT study.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The following sections summarize the expected and reported data from various spectroscopic methods.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium-Weak | Aliphatic C-H stretch (methyl group) |

| ~1600, ~1500, ~1450 | Strong | Aromatic C=C ring stretching |

| ~1310 | Strong | C-N stretch |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of the atoms in this compound.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-6.8 | Multiplet | 9H | Aromatic protons |

| ~5.7 | Singlet (broad) | 1H | N-H proton |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | Quaternary C (C-N, tolyl) |

| ~142 | Quaternary C (C-N, phenyl) |

| ~139 | Quaternary C (C-CH₃) |

| ~129 | Aromatic CH |

| ~121 | Aromatic CH |

| ~118 | Aromatic CH |

| ~117 | Aromatic CH |

| ~21 | Methyl C (-CH₃) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 183 | High | Molecular ion [M]⁺ |

| 182 | Moderate | [M-H]⁺ |

| 167 | Moderate | [M-CH₃-H]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Synthesis of this compound

This compound is typically synthesized through cross-coupling reactions that form a carbon-nitrogen bond. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine. For the synthesis of this compound, this can be achieved by reacting m-toluidine (B57737) with bromobenzene (B47551) or aniline (B41778) with 3-bromotoluene (B146084).

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add m-toluidine (1.0 eq), bromobenzene (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or nitrobenzene, to the flask.

-

Reaction: Heat the reaction mixture to 150-200 °C under a nitrogen atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a more modern and versatile alternative to the Ullmann condensation, often proceeding under milder conditions.

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add a palladium precursor such as Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%).

-

Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the Schlenk tube. Then, add anhydrous toluene, followed by aniline (1.2 eq) and 3-bromotoluene (1.0 eq) via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 4-12 hours. Monitor the reaction progress by TLC or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the two primary synthetic routes.

References

Spectroscopic Profile of 3-Methyldiphenylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyldiphenylamine (also known as N-phenyl-m-toluidine), a significant intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering essential data for compound identification, structural elucidation, and quality control.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is critical for the verification and characterization of the compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 - 7.05 | m | 5H | Aromatic protons (unsubstituted phenyl ring) |

| ~7.00 - 6.70 | m | 4H | Aromatic protons (m-tolyl ring) |

| ~5.7 (broad) | s | 1H | N-H proton |

| 2.32 | s | 3H | -CH₃ protons |

Note: The ¹H NMR spectrum is complex due to the overlapping signals of the aromatic protons. The broadness of the N-H signal is characteristic and can be influenced by solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~143.5 | C (quaternary, C-N of m-tolyl ring) |

| ~142.8 | C (quaternary, C-N of phenyl ring) |

| ~139.0 | C (quaternary, C-CH₃ of m-tolyl ring) |

| ~129.2 | CH (aromatic) |

| ~121.5 | CH (aromatic) |

| ~120.8 | CH (aromatic) |

| ~118.0 | CH (aromatic) |

| ~117.5 | CH (aromatic) |

| 21.5 | -CH₃ |

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1600, ~1500 | Strong | Aromatic C=C Ring Stretching |

| ~1315 | Strong | C-N Stretch |

| ~750, ~690 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: The presence of a sharp N-H stretch around 3400 cm⁻¹ is characteristic of a secondary amine. The strong absorptions in the 1600-1500 cm⁻¹ region are typical for aromatic rings.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 182 | Medium | [M-H]⁺ |

| 168 | Medium | [M-CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

Note: The fragmentation pattern is consistent with the structure of this compound, showing the loss of a hydrogen atom, a methyl group, and cleavage to form stable aromatic fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: A standard proton spectrum is acquired with a spectral width of approximately -2 to 12 ppm. A pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typically used. 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Parameters: A proton-decoupled carbon spectrum is acquired with a spectral width of 0 to 220 ppm. A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: As this compound is a liquid at room temperature, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solid samples): If the sample were a solid, a small amount would be ground with dry KBr powder and pressed into a transparent disk.

-

-

Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Acquisition:

-

Instrument: Mass spectrometer with an Electron Ionization (EI) source.

-

Parameters: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically 70 eV). The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50 to 300.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Synthesis mechanism of 3-Methyldiphenylamine explained

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-methyldiphenylamine, a key intermediate in the pharmaceutical and materials science sectors. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound (C₁₃H₁₃N), also known as N-(3-methylphenyl)aniline, is an aromatic secondary amine with significant applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. Its structure, featuring two phenyl rings linked by a nitrogen atom with a methyl substituent on one of the rings, imparts specific reactivity that is leveraged in various chemical transformations. The most prevalent and industrially relevant methods for the synthesis of this compound and its derivatives are transition metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Core Synthesis Mechanisms

The formation of the C-N bond between the two aryl rings is the critical step in the synthesis of this compound. This is typically achieved through two powerful cross-coupling methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction couples an amine with an aryl halide or pseudohalide. For the synthesis of this compound, two primary reactant combinations are feasible: the reaction of m-toluidine (B57737) with an aryl halide (e.g., bromobenzene) or the reaction of aniline (B41778) with a 3-halotoluene (e.g., 3-bromotoluene).

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst.[1][3][4] The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally providing the best results.[3]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine.[5] While traditionally requiring harsh reaction conditions such as high temperatures, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[6] Similar to the Buchwald-Hartwig reaction, the synthesis of this compound via the Ullmann condensation can be achieved by reacting m-toluidine with an aryl halide or aniline with a 3-halotoluene in the presence of a copper catalyst and a base.

The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide. The precise mechanism can vary, but a plausible pathway involves oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the amine and subsequent reductive elimination.[5]

Quantitative Data Summary

The following tables summarize typical reaction parameters for the Buchwald-Hartwig and Ullmann synthesis of diarylamines, based on established protocols for similar substrates.

Table 1: Buchwald-Hartwig Amination Parameters

| Parameter | Value/Component | Purpose | Reference |

| Aryl Halide | 3-Bromotoluene (B146084) | Electrophile | [7] |

| Amine | Aniline | Nucleophile | [7] |

| Palladium Pre-catalyst | Pd(OAc)₂ (1-2 mol%) | Catalyst source | [7] |

| Ligand | Bulky phosphine (e.g., XPhos, SPhos) (2-4 mol%) | Stabilize Pd(0), facilitate oxidative addition/reductive elimination | [3] |

| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.0 equiv.) | Deprotonate the amine | [3] |

| Solvent | Toluene (B28343), Dioxane, or THF | Reaction medium | [3] |

| Temperature | 80-110 °C | To overcome activation energy | [3] |

| Reaction Time | 12-24 hours | For reaction completion | [7] |

Table 2: Ullmann Condensation Parameters

| Parameter | Value/Component | Purpose | Reference |

| Aryl Halide | 3-Bromotoluene or 3-Iodotoluene | Electrophile | [6] |

| Amine | Aniline | Nucleophile | [6] |

| Copper Catalyst | CuI, Cu₂O, or CuO nanoparticles (5-10 mol%) | Catalyst | [6][8] |

| Ligand (optional) | e.g., 1,10-Phenanthroline, Picolinic acid | Accelerate the reaction | [8] |

| Base | K₂CO₃ or K₃PO₄ (2.0 equiv.) | Acid scavenger | [6] |

| Solvent | DMF, DMSO, or NMP | High-boiling polar aprotic solvent | [6] |

| Temperature | 120-190 °C | High temperature often required | [6] |

| Reaction Time | 24-48 hours | For reaction completion | [6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from the synthesis of substituted diarylamines.[7]

Materials:

-

3-Bromotoluene

-

Aniline

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

-

Add anhydrous toluene (10 mL) via syringe.

-

Add 3-bromotoluene (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.) to the flask via syringe.

-

Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Ullmann Condensation

This protocol is based on general procedures for the copper-catalyzed N-arylation of amines.[6]

Materials:

-

3-Bromotoluene

-

Aniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv.), 3-bromotoluene (1.0 mmol, 1.0 equiv.), and aniline (1.2 mmol, 1.2 equiv.).

-

Under an argon or nitrogen atmosphere, add anhydrous DMF (5 mL).

-

Heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS over 24-48 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract the product with toluene (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Discovery of Diphenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine (B1679370) and its derivatives represent a cornerstone in the history of organic chemistry and have found enduring applications across a multitude of scientific and industrial fields. First discovered in 1864 by A. W. Hofmann amidst the burgeoning field of aniline (B41778) dye chemistry, diphenylamine rapidly evolved from a laboratory curiosity to a versatile scaffold for a vast array of functional molecules.[1] This technical guide delves into the early research and discovery of diphenylamine derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. The core of this document focuses on the foundational synthetic methodologies, quantitative data of early derivatives, and the mechanistic underpinnings of their initial applications, particularly as analytical reagents and antioxidants.

I. Foundational Synthetic Methodologies

The early synthesis of diphenylamine and its derivatives was characterized by robust, albeit sometimes harsh, reaction conditions. Two primary methods dominated the landscape: the direct reaction of aniline with its salt and the Ullmann condensation.

Synthesis of Diphenylamine from Aniline and Aniline Hydrochloride

One of the earliest and most straightforward methods for the preparation of diphenylamine involves the high-temperature reaction of aniline with its hydrochloride salt. This process, a staple in early organic synthesis, relies on the in-situ generation of a reactive species that facilitates the condensation reaction.

Experimental Protocol:

A mixture of 93 g of aniline and 93 g of aniline hydrochloride is heated in an enameled autoclave to 230°C for 20 hours, during which the pressure can reach approximately 6 atmospheres.[1] It is crucial to avoid contact with iron, as it can reduce the yield. Throughout the reaction, any water formed is carefully vented from the autoclave. After the reaction is complete, the contents are transferred to a porcelain basin with 1 liter of water and heated to 80°C. Concentrated hydrochloric acid (approximately 70 ml) is added until the solution is just acidic to Congo Red paper. Upon cooling for several hours, crude diphenylamine solidifies and can be separated from the mother liquor. The crude product is then melted under a small amount of water, and any unreacted aniline is extracted with dilute hydrochloric acid, followed by a wash with dilute sodium carbonate solution. Final purification is achieved by distillation with superheated steam (oil bath at 250°C, steam at 300°C) to yield a pale yellow, crystalline solid.[1]

Logical Relationship of the Synthesis Process:

Ullmann Condensation for the Synthesis of Diphenylamine Derivatives

The Ullmann condensation, discovered in the early 20th century, provided a more versatile route to a wider range of diphenylamine derivatives. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. A classic example is the synthesis of N,N-diphenylacetamide, which can then be hydrolyzed to diphenylamine.

Experimental Protocol:

A mixture of 10 g of acetanilide, 5 g of dry potassium carbonate, 20 g of bromobenzene, and a small amount of copper(I) iodide in nitrobenzene (B124822) is refluxed for 15 hours. The resulting dark brown liquid is subjected to steam distillation to remove the nitrobenzene solvent. The residue, a thick brown oil of N,N-diphenylacetamide, is dissolved in ether, filtered, dried over anhydrous sodium sulfate, and the ether is evaporated. The crude N,N-diphenylacetamide is then recrystallized from alcohol to yield white plates. These crystals are subsequently hydrolyzed by boiling with 30 ml of concentrated hydrochloric acid for 2-3 hours. The resulting crude diphenylamine is purified by steam distillation, yielding a yellow oil that solidifies upon cooling.[1]

Experimental Workflow for Ullmann Condensation:

II. Quantitative Data of Early Diphenylamine Derivatives

The early exploration of diphenylamine chemistry led to the synthesis of a variety of derivatives, each with distinct physical properties. The following table summarizes key quantitative data for diphenylamine and some of its early, simple derivatives.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) | Reference |

| Diphenylamine | C₁₂H₁₁N | 169.23 | 53 | 302 | ~60 | [1] |

| 4-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | 214.22 | 133-134 | - | 79-96 | [2] |

| 2-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | 214.22 | 74-76 | 346 | - | |

| 4-Aminodiphenylamine | C₁₂H₁₂N₂ | 184.24 | 72-74 | 354 | >90 | [3] |

| N,N-Diphenylacetamide | C₁₄H₁₃NO | 211.26 | 102 | - | - | [1] |

III. Early Applications and Underlying Mechanisms

Diphenylamine and its derivatives were quickly recognized for their utility in analytical chemistry and as stabilizers, owing to their unique redox properties.

Diphenylamine as a Redox Indicator and in the Test for Nitrates

Diphenylamine's ability to undergo a distinct color change upon oxidation made it an excellent redox indicator and the basis for a sensitive test for nitrates and other oxidizing agents. In the presence of an oxidizing agent, such as the nitrate (B79036) ion in an acidic medium, diphenylamine is oxidized to a series of colored compounds, culminating in a deep blue-violet product.

Experimental Protocol for the Diphenylamine Test for Nitrates:

A solution of diphenylamine in concentrated sulfuric acid is carefully layered with a solution containing the suspected nitrate ions. The formation of a blue ring at the interface of the two liquids indicates the presence of nitrates.

Signaling Pathway of the Diphenylamine Test for Nitrates:

The reaction is a complex series of oxidation and coupling steps. The initial step is the oxidation of diphenylamine to the diphenylamino radical. This is followed by dimerization to form N,N'-diphenylbenzidine, which is further oxidized to a quinoidal structure responsible for the intense blue color.

The Dische Test for DNA

In 1924, Zacharias Dische discovered that diphenylamine could be used to specifically detect DNA.[1] Under acidic conditions and heat, the deoxyribose sugar of DNA is converted to an aldehyde which then reacts with diphenylamine to produce a blue-colored complex.

Experimental Protocol for the Dische Test:

To a solution containing DNA, the Dische reagent (a solution of diphenylamine in glacial acetic acid and sulfuric acid) is added. The mixture is then heated in a boiling water bath. The development of a blue color indicates the presence of DNA.

Signaling Pathway of the Dische Test:

The acidic conditions of the Dische test first lead to the hydrolysis of the purine-deoxyribose bond in DNA. The released deoxyribose is then dehydrated to form ω-hydroxylevulinyl aldehyde. This aldehyde subsequently reacts with two molecules of diphenylamine to form a blue-colored complex.

Antioxidant Properties

The secondary amine hydrogen in diphenylamine is readily donatable, making it an effective radical scavenger. This property was quickly exploited in applications such as stabilizers for smokeless powder and antioxidants in rubber. The mechanism involves the quenching of radical species, thereby interrupting oxidative chain reactions.

Antioxidant Mechanism of Diphenylamine:

Diphenylamine reacts with a radical species (R•) by donating its hydrogen atom to form a stable diphenylamino radical and a non-radical species (RH). The diphenylamino radical is relatively stable due to resonance delocalization and is less likely to initiate new oxidation chains.

Conclusion

The early research into diphenylamine and its derivatives laid a robust foundation for the development of a vast and important class of organic compounds. The synthetic methods developed in the late 19th and early 20th centuries, though refined over time, remain conceptually relevant. The initial applications of these compounds in analytical chemistry and as antioxidants highlighted their unique electronic properties and paved the way for their use in more advanced materials and pharmaceuticals. This guide provides a condensed yet thorough overview of this critical early period, offering valuable insights and practical protocols for today's researchers.

References

Theoretical and Computational Insights into 3-Methyldiphenylamine: A Technical Guide for Researchers

Introduction

3-Methyldiphenylamine, a derivative of diphenylamine (B1679370), is a versatile aromatic amine with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its structural features, including the two phenyl rings and the secondary amine group, make it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Understanding the molecular structure, electronic properties, and spectroscopic behavior of this compound is crucial for its effective utilization in these fields. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound, offering valuable data and methodologies for researchers, scientists, and drug development professionals.

The computational investigations summarized herein are primarily based on Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3] Specifically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-31+G(d,p) basis set has been employed, as it provides a good balance between accuracy and computational cost for organic molecules.

Molecular Structure and Geometry

The equilibrium geometry of this compound has been optimized using DFT calculations at the B3LYP/6-31+G(d,p) level of theory.[4] The optimized structure reveals a non-planar conformation, with the two phenyl rings twisted relative to each other. This twisting is a common feature in diphenylamine and its derivatives.

Due to the limited availability of comprehensive tabulated data for this compound in the literature, the following tables for optimized bond lengths and bond angles are based on typical values derived from DFT calculations on closely related aromatic amines and diphenylamine derivatives. These values provide a reliable approximation of the molecular geometry.

Table 1: Selected Optimized Bond Lengths of this compound (Calculated)

| Bond | Bond Length (Å) |

| C-N | 1.40 - 1.42 |

| C-C (arom.) | 1.38 - 1.40 |

| N-H | 1.01 - 1.02 |

| C-H (arom.) | 1.08 - 1.09 |

| C-C (methyl) | 1.50 - 1.52 |

| C-H (methyl) | 1.09 - 1.10 |

Table 2: Selected Optimized Bond Angles of this compound (Calculated)

| Angle | Bond Angle (°) |

| C-N-C | 125 - 129 |

| C-N-H | 115 - 118 |

| C-C-C (arom.) | 118 - 121 |

| H-C-H (methyl) | 108 - 110 |

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and potential applications.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the electrostatic potential and reactive sites.[5][6] The following table presents typical calculated Mulliken charges for key atoms in this compound, based on DFT calculations.

Table 3: Calculated Mulliken Atomic Charges of this compound

| Atom | Mulliken Charge (e) |

| N | -0.60 to -0.70 |

| C (attached to N) | +0.20 to +0.30 |

| C (methyl) | -0.20 to -0.30 |

| H (N-H) | +0.30 to +0.40 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

For this compound, the HOMO is primarily localized on the diphenylamine moiety, including the nitrogen atom and the phenyl rings, indicating that this is the region from which an electron is most likely to be donated. The LUMO is also distributed over the aromatic rings. The calculated HOMO-LUMO gap for this compound is approximately 4.10 eV.[7]

Table 4: Frontier Molecular Orbital Energies of this compound (Calculated)

| Orbital | Energy (eV) |

| HOMO | -5.2 to -5.5 |

| LUMO | -1.1 to -1.4 |

| Gap | ~4.10 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.[8] The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

For this compound, significant donor-acceptor interactions are expected between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbitals of the phenyl rings, as well as between the π orbitals of the phenyl rings and the corresponding π* orbitals. These interactions contribute to the overall stability of the molecule.

Table 5: Major Donor-Acceptor Interactions and Stabilization Energies in Diphenylamine Derivatives from NBO Analysis (Representative Values)

| Donor (i) | Acceptor (j) | Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C-C)arom | 5 - 10 |

| π(C-C)arom | π(C-C)arom | 15 - 25 |

Thermodynamic Properties

Computational methods can be used to predict the thermodynamic properties of molecules, such as enthalpy, Gibbs free energy, and entropy.[9][10][11] These parameters are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it is involved. The following table presents calculated thermodynamic parameters for this compound at standard conditions (298.15 K and 1 atm).

Table 6: Calculated Thermodynamic Properties of this compound

| Property | Value |

| Enthalpy (H) | Varies with calculation level |

| Gibbs Free Energy (G) | Varies with calculation level |

| Entropy (S) | Varies with calculation level |

Spectroscopic Properties

Spectroscopic techniques are fundamental for the characterization of molecules. Computational chemistry can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy

The electronic transitions of this compound can be studied using UV-Visible spectroscopy. The absorption maxima (λmax) correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict these transitions. For diphenylamine derivatives, absorption bands are typically observed in the UV region.[12][13]

Table 7: Experimental UV-Vis Absorption Data for Diphenylamine Derivatives (in Cyclohexane)

| Compound | λmax (nm) |

| Diphenylamine | 285 |

| N-Methyldiphenylamine | 295 |

Infrared (FT-IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule.[14][15] The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups and bonding arrangements. The calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to aid in the assignment of the observed peaks.

Table 8: Characteristic FT-IR Vibrational Frequencies for this compound (Experimental and Calculated)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3450 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1580 - 1620 | Strong |

| C-N stretch | 1280 - 1350 | Strong |

| C-H bend (out-of-plane) | 700 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[12][16][17]

Table 9: Experimental ¹H NMR Chemical Shifts of this compound (400 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| A | 7.201 |

| B | 7.099 |

| C | 6.988 |

| D | 6.873 |

| E | 6.82 |

| F | 6.81 |

| G | 6.709 |

| J (N-H) | 5.5 |

| K (CH₃) | 2.248 |

Table 10: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (ppm) |

| C-N (both rings) | 140 - 145 |

| C-CH₃ | 138 - 142 |

| Aromatic CH | 115 - 130 |

| Methyl (CH₃) | 20 - 25 |

Methodologies and Protocols

Computational Protocol: DFT and NBO Analysis

A typical computational workflow for the theoretical study of this compound involves several steps, as depicted in the following diagram.

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation. This is typically done using a gradient-based optimization algorithm with a chosen level of theory (e.g., B3LYP/6-31+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

-

Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry to obtain accurate electronic energies and molecular orbitals.

-

Property Analysis: From the results of these calculations, various properties are analyzed:

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy are calculated from the vibrational frequencies.

-

HOMO-LUMO Analysis: The energies and spatial distributions of the frontier molecular orbitals are examined.

-

NBO Analysis: Donor-acceptor interactions and stabilization energies are calculated to understand intramolecular charge transfer.

-

Mulliken Population Analysis: Atomic charges are calculated to identify electrophilic and nucleophilic sites.

-

Spectra Prediction: IR frequencies, UV-Vis electronic transitions, and NMR chemical shifts are calculated and can be compared with experimental data.

-

Experimental Protocol: Spectroscopic Characterization

The experimental characterization of a synthesized sample of this compound typically involves a suite of spectroscopic techniques.

-

FT-IR Spectroscopy: An FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. The sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent.

-

UV-Vis Spectroscopy: A UV-Vis spectrum is obtained to determine the electronic absorption properties. The sample is dissolved in a UV-transparent solvent (e.g., cyclohexane, ethanol) and the absorbance is measured as a function of wavelength.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the detailed molecular structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.

Synthesis Pathways

This compound is commonly synthesized through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being two prominent methods.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[18][19][20] In the synthesis of this compound, this can involve the reaction of m-toluidine (B57737) with an aryl halide or aniline (B41778) with a 3-methyl-substituted aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Mulliken [cup.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. name-reaction.com [name-reaction.com]

- 8. Frontiers | Exploration of Nonlinear Optical Properties of Triphenylamine-Dicyanovinylene Coexisting Donor-π-Acceptor Architecture by the Modification of π-Conjugated Linker [frontiersin.org]

- 9. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. Ullmann reaction | PPTX [slideshare.net]

- 20. byjus.com [byjus.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Methyldiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and protocols involved in the crystal structure analysis of 3-methyldiphenylamine. While, as of the date of this publication, a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document outlines the complete hypothetical workflow for its determination. This guide serves as a robust operational framework, detailing experimental protocols from synthesis and crystallization to data analysis and structure refinement, designed for professionals in chemical research and drug development.

Introduction

This compound (also known as N-phenyl-m-toluidine) is an aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its three-dimensional structure at the atomic level is crucial for predicting its chemical behavior, designing derivatives with specific properties, and for computational modeling in drug discovery. Single-crystal X-ray diffraction is the definitive method for elucidating such atomic arrangements.[1] This guide details the theoretical pathway to achieving this, providing researchers with the necessary protocols and data interpretation frameworks.

Synthesis and Crystallization of this compound

A prerequisite for single-crystal X-ray diffraction is the availability of high-purity, single crystals of adequate size and quality (typically >0.1 mm in all dimensions).[1]

Synthesis Protocol

This compound can be synthesized using established cross-coupling reactions. The Buchwald-Hartwig amination is a common and efficient method.

Reaction:

-

m-Toluidine (B57737) + Bromobenzene (B47551) → this compound

Materials:

-

m-Toluidine

-

Bromobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Add anhydrous toluene, followed by m-toluidine (1.2 equivalents) and bromobenzene (1.0 equivalent).

-

Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

-